(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Catalog No.
S829145
CAS No.
288617-75-4
M.F
C26H31NO4
M. Wt
421,53 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

288617-75-4

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid

Molecular Formula

C26H31NO4

Molecular Weight

421,53 g/mole

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m0/s1

InChI Key

MADFVGMQNXRFAF-SANMLTNESA-N

SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

288617-75-4;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoicacid;(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-9-decenoicacid;Fmoc-2-(7'-octenyl)alanine;SCHEMBL15667695;MolPort-023-223-389;ZINC36914706;AKOS015918397;(S)-N-Fmoc-2-(7'-octenyl)alanine;CF-1385;DS-3079;AJ-93446;AK108353;AM007332;AN-29052;FT-0655469;ST51055709;I14-7727;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-dec-9-enoicacid;(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-2-methyl-9-decenoicacid;(2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-2-METHYLDEC-9-ENOICACID

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Application in Peptide Synthesis

Specific Scientific Field: The compound is used in the field of Biochemistry, specifically in Peptide Synthesis .

Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is a base-sensitive amino protecting group used in solid-phase peptide synthesis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .

Detailed Description of the Methods of Application or Experimental Procedures: The compound is used in the Fmoc solid-phase peptide synthesis method . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Thorough Summary of the Results or Outcomes Obtained: The Fmoc amino acid azides synthesized using this method are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .

Application in Capillary Electrophoresis

Specific Scientific Field: The compound is used in the field of Analytical Chemistry, specifically in Capillary Electrophoresis .

Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is used in capillary electrophoresis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .

  • This compound lacks a reported origin or specific use in scientific research yet. However, the presence of the Fmoc group suggests its potential use in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by attaching them one by one to a solid support. The Fmoc group is a common protecting group in SPPS, temporarily masking the amino group of an amino acid while allowing for chain elongation []. The presence of the methyl (Me) and pentyl (Pent) groups further suggests this molecule could be a derivative of Leucine (Leu), an essential amino acid, with a modified side chain.

Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon chain with a double bond (alkene) at position 9 (dec-9-enoic acid).
  • A methyl group (Me) attached to the second carbon.
  • An Fmoc group (Fluorenylmethyloxycarbonyl) linked to the second carbon via a carbonyl group (C=O). The Fmoc group is a bulky aromatic structure often used for protection in SPPS [].
  • An amino acid moiety, potentially derived from Leucine (Leu), linked to the second carbon through an amide bond (C-N).

Chemical Reactions Analysis

  • Deprotection: Cleavage of the Fmoc group using a mild acid or base treatment, revealing the free amino group for further peptide chain elongation in SPPS [].
  • Hydrolysis: Breaking down the molecule under acidic or basic conditions, leading to cleavage of the amide bond and potentially the ester bond in the Fmoc group.

Physical And Chemical Properties Analysis

No data exists on specific properties like melting point, boiling point, or solubility for this compound.

  • Potential for skin and eye irritation [].
  • Use of appropriate personal protective equipment (PPE) like gloves and goggles when handling.

XLogP3

6.3

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid

Dates

Modify: 2023-08-15

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